molecular formula C20H13F2N3O2S2 B2557712 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate CAS No. 1396871-93-4

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate

Cat. No. B2557712
CAS RN: 1396871-93-4
M. Wt: 429.46
InChI Key: HNSGAUYXBATBGB-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the development of various compounds involving nitrogen and sulfur-containing heterocyclic compounds, which exhibit significant pharmacological potential. For instance, studies have demonstrated the successful microwave-assisted synthesis of azetidinones and thiazolidinones derivatives, showcasing their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Similarly, compounds derived from 1,2,3-triazole have been identified for their moderate to good antimicrobial properties, indicating a broader spectrum of pharmacological applications (Jadhav et al., 2017).

Antibacterial and Antitumor Activities

A series of N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones have been synthesized and evaluated for their antibacterial potential. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, providing insights into the structure-activity relationship for antibacterial efficacy (Parvez et al., 2010). Additionally, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has highlighted their potent cytotoxic activity in vitro, particularly against human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Antioxidant, Antimicrobial, and Antimycobacterial Activities

The incorporation of azetidinone and thiazolidinone moieties linked to the indole nucleus has been explored, revealing compounds with promising antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Such studies underscore the versatility of these compounds in addressing a range of biological targets (Saundane & Walmik, 2013).

Novel Synthetic Approaches

Innovative synthetic strategies have led to the creation of diverse heterocyclic compounds, such as the transannulation of 1-sulfonyl-1,2,3-triazoles with heterocumulenes to generate imidazolones and thiazoles. These methodologies offer new avenues for the development of compounds with potential pharmacological applications (Chuprakov et al., 2013).

properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2S2/c21-12-6-14(22)17-16(7-12)29-20(24-17)25-8-13(9-25)27-19(26)15-10-28-18(23-15)11-4-2-1-3-5-11/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGAUYXBATBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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